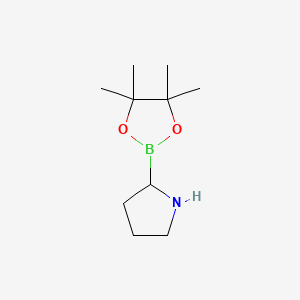

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine

説明

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is a boronate ester derivative featuring a pyrrolidine ring directly attached to a pinacol-protected boron center. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate ester group under diverse reaction conditions . The pyrrolidine moiety introduces steric and electronic effects that modulate reactivity and selectivity in organic synthesis. Its applications span pharmaceuticals, materials science, and sensor development, as evidenced by its structural analogs in fluorescence probes for H2O2 detection .

特性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h8,12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBPUWKHXRWGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the dioxaborolane.

Industrial Production Methods

In an industrial setting, the production of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reductions, and oxidizing agents such as hydrogen peroxide for oxidations. Typical conditions involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

作用機序

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine exerts its effects involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. The dioxaborolane group can also participate in coordination chemistry, interacting with metal catalysts and facilitating various catalytic processes.

類似化合物との比較

Aromatic vs. Aliphatic Substitution

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 214360-60-8):

Replaces pyrrolidine with an aniline group. The aromatic amine enhances conjugation but reduces nucleophilicity compared to the aliphatic pyrrolidine. This structural difference impacts its reactivity in cross-coupling reactions, as electron-rich arylboronates typically exhibit slower oxidative addition with palladium catalysts . - 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1):

Substitutes pyrrolidine with pyridine, introducing an electron-withdrawing heterocycle. This increases the electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions but reducing stability under acidic conditions .

Cyclic vs. Acyclic Linkers

- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)pyrrolidine (CAS: 364794-82-1): Incorporates a cyclohexene spacer between the boron and pyrrolidine groups.

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8) exhibit higher reactivity in cross-coupling due to increased boron electrophilicity .

- Electron-Donating Groups (EDGs): The pyrrolidine group in the target compound stabilizes the boron center via inductive effects, making it less reactive but more stable under basic conditions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling:

The target compound’s pyrrolidine group provides moderate steric shielding, balancing reactivity and stability. In contrast, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 214360-60-8) reacts sluggishly with aryl chlorides due to electron-deficient boron centers . - Carbonylative Coupling: Pyridine-based analogs (e.g., CAS: 329214-79-1) show superior performance in alkoxycarbonylation due to enhanced boron electrophilicity .

生物活性

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development and its mechanisms of action.

The compound can be represented by the following chemical structure:

- Molecular Formula: C13H17BN2O2

- Molecular Weight: 244.10 g/mol

- CAS Number: 754214-56-7

Biological Activity Overview

Research indicates that derivatives of boron-containing compounds exhibit a variety of biological activities, including anti-cancer and anti-inflammatory properties. The specific compound has shown promise in several studies.

Antiproliferative Activity

In studies assessing antiproliferative effects, compounds similar to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine have demonstrated significant activity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10h | HL-60 | 0.56 | Tubulin inhibition |

| 10g | U937 | 1.4 | Induction of apoptosis |

| CA-4 | A549 | 1.0 | Tubulin polymerization inhibition |

These findings suggest that the presence of the dioxaborolane moiety may enhance the compound's interaction with cellular targets involved in proliferation and survival pathways.

The proposed mechanisms for the biological activity of this compound include:

- Tubulin Polymerization Inhibition: Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis: Research indicates that certain derivatives can increase apoptotic markers such as caspase activation and nuclear condensation in treated cells. For example, significant caspase-3 activation was observed with related compounds at concentrations as low as 50 nM .

- Cell Cycle Modulation: Flow cytometry studies have demonstrated that treatment with these compounds can alter the distribution of cells in various phases of the cell cycle, particularly increasing the sub-G1 peak indicative of apoptosis .

Case Studies

A notable case study involved testing a related dioxaborolane derivative on human leukemia cell lines. The study found that:

- Compound 10h significantly increased apoptotic cells at concentrations as low as 100 nM.

- The mechanism was linked to both tubulin inhibition and direct induction of apoptosis through caspase activation pathways.

Applications in Drug Development

The unique properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its applications include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pyrrolidine derivatives. For example, palladium-catalyzed cross-coupling reactions between halogenated pyrrolidine precursors and pinacolborane derivatives are common. Key steps include:

- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres.

- Reaction temperatures between 80–110°C for 12–24 hours .

- Critical Parameters : Purity of the boronic ester precursor and rigorous exclusion of moisture are essential to avoid side reactions.

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹¹B NMR verify the presence of the dioxaborolane ring (e.g., ¹¹B NMR δ ~30 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 273.18) .

- HPLC : Used to assess purity (>97% by area normalization) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine moiety influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The pyrrolidine ring introduces steric hindrance, slowing transmetallation steps in Suzuki reactions. This requires optimization of ligand systems (e.g., bulky phosphines) to enhance catalytic efficiency .

- Electron-donating effects from the pyrrolidine nitrogen stabilize boronate intermediates, improving yields in aryl-aryl couplings .

- Case Study : Substitution at the pyrrolidine nitrogen (e.g., trifluoroethyl groups) alters electronic density, as shown in related piperazine-boronate analogs .

Q. What strategies resolve contradictions in reaction yields reported for this compound?

- Troubleshooting Framework :

- Impurity Analysis : Trace moisture or oxygen can hydrolyze the boronate ester. Use Karl Fischer titration to confirm anhydrous conditions .

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ with ligands like SPhos or XPhos to address variability .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) impact reaction rates due to solubility differences .

Q. How is this compound utilized in medicinal chemistry for target validation?

- Applications :

- Protease Inhibition : The boronate group acts as a transition-state mimic in serine protease inhibitors (e.g., analogous to bortezomib) .

- PET Tracer Development : ¹⁸F-labeled derivatives are explored for imaging applications due to boron’s neutron capture properties .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。